molecular formula C12H16N2O2 B2642535 1-(5-Amino-2-methoxyphenyl)piperidin-2-one CAS No. 344313-16-2

1-(5-Amino-2-methoxyphenyl)piperidin-2-one

Cat. No.: B2642535
CAS No.: 344313-16-2
M. Wt: 220.272
InChI Key: ICONSLWIKCFACJ-UHFFFAOYSA-N
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Description

Contextualization within Relevant Chemical Classes and Scaffolds

The structure of 1-(5-Amino-2-methoxyphenyl)piperidin-2-one incorporates several key chemical features that are well-established in the field of medicinal chemistry.

The piperidine (B6355638) ring is a ubiquitous scaffold in pharmaceuticals, recognized as one of the most important synthetic fragments for drug design. nih.gov Its derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. nih.govnbinno.com The piperidin-2-one (a cyclic amide or lactam) substructure is also of significant interest. Derivatives of 2-piperidone (B129406) have been investigated for a range of biological activities, including the inhibition of β-amyloid aggregation, which is relevant to Alzheimer's disease, and for their anti-inflammatory properties.

The substituted phenyl ring is another critical component of the molecule's structure. The presence of both an amino (-NH₂) and a methoxy (B1213986) (-OCH₃) group on the phenyl ring is a common feature in many bioactive compounds. The 2-methoxyphenylpiperazine moiety, for example, is a key building block for ligands that target serotonin (B10506) and dopamine (B1211576) receptors, which are crucial in the treatment of neurological and psychiatric disorders. nbinno.comresearchgate.net The amino group provides a site for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets, while the methoxy group can influence the molecule's electronic properties and metabolic stability.

Rationale for Comprehensive Academic Investigation of this compound

The primary rationale for the academic and industrial investigation of this compound lies in its potential as a key building block or intermediate in the synthesis of high-value pharmaceutical compounds. Structurally similar motifs are central to the synthesis of modern drugs. For instance, the synthesis of the anticoagulant drug Rivaroxaban involves an intermediate, 4-(4-aminophenyl)morpholin-3-one, which is then elaborated. researchgate.net The investigation of analogous structures like this compound is driven by the search for novel synthetic routes to existing drugs or the discovery of new chemical entities with improved properties.

The strategic placement of the amino and methoxy groups offers distinct advantages for synthetic chemistry. The amino group can be readily transformed into other functional groups, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies. The methoxy group, positioned ortho to the piperidinone linkage, can influence the conformation of the molecule, potentially pre-organizing it for binding to a specific biological target. Therefore, research into this compound is aimed at exploring its utility in creating novel molecular architectures for drug discovery programs.

Historical and Contemporary Research Trajectories for Analogous Chemical Structures

Research into N-aryl lactams, including piperidin-2-one derivatives, has a long history. Early investigations focused on fundamental reactivity and synthesis. However, contemporary research is heavily focused on their application in medicinal chemistry.

Recent research trajectories for analogous structures include:

Development of Novel Analgesics: The piperidine core is fundamental to potent analgesics like fentanyl. Research continues to explore new derivatives, such as methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, as key intermediates for next-generation pain relievers. researchgate.net

Targeting Neurological Disorders: Compounds containing the N-(2-methoxyphenyl)piperidine or piperazine (B1678402) moiety, such as Methoxphenidine, have been studied for their effects on NMDA and dopamine receptors, highlighting the ongoing interest in this scaffold for CNS-active agents. researchgate.net

Anticancer and Anti-inflammatory Agents: A series of novel 2-piperidone derivatives have been designed and synthesized to act as multifunctional agents for the treatment of Alzheimer's disease by inhibiting both β-amyloid aggregation and neuroinflammation.

Anticoagulant Drug Synthesis: As mentioned, the core structure shares features with key intermediates used in the synthesis of direct factor Xa inhibitors like Rivaroxaban. researchgate.netgoogleapis.comthepharmajournal.comgoogleapis.com The development of efficient and cost-effective synthetic routes to these drugs is a major focus of industrial research, prompting the investigation of novel and alternative building blocks.

The study of this compound fits squarely within these contemporary trends, offering a platform for the potential development of new therapeutics across various disease areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-amino-2-methoxyphenyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-6-5-9(13)8-10(11)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICONSLWIKCFACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)N2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies

Retrosynthetic Analysis of the 1-(5-Amino-2-methoxyphenyl)piperidin-2-one Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For this compound, two primary disconnection strategies can be envisioned, focusing on the key bonds that form the core structure.

Strategy A: C-N Aryl Bond Disconnection

This approach involves the disconnection of the bond between the phenyl ring and the piperidinone nitrogen atom. This leads to two key synthons: a substituted aniline (B41778) derivative and a piperidin-2-one (δ-valerolactam) moiety. The synthetic equivalent of the aniline synthon would be a molecule like 2-methoxy-5-nitroaniline, where the nitro group serves as a precursor to the target amine, protecting it from unwanted side reactions during the C-N bond formation. The bond could be formed synthetically through nucleophilic aromatic substitution or, more efficiently, through modern cross-coupling reactions like the Buchwald-Hartwig amination.

Strategy B: Amide Bond Disconnection

An alternative disconnection breaks the amide bond within the six-membered lactam ring. This retrosynthetic step opens the ring to an acyclic amino acid precursor, specifically a 5-(substituted-anilino)pentanoic acid derivative. The corresponding synthetic operation would be an intramolecular cyclization (lactamization) reaction. This strategy would involve first forming the C-N aryl bond between the aniline precursor and a five-carbon chain bearing a carboxylic acid or ester group, followed by the final ring-closing step.

In both strategies, the final step in the forward synthesis is typically the reduction of a nitro group to the desired primary amine on the phenyl ring. This is a common and high-yielding transformation, often accomplished with reagents such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin(II) chloride (SnCl₂). nih.gov

Development and Optimization of Synthetic Pathways for this compound

The synthesis of this compound can be achieved through various multi-step sequences. The chosen pathway often depends on the availability of starting materials, desired scale, and efficiency.

A common and practical approach begins with a commercially available substituted nitrobenzene. A plausible multi-step synthesis is outlined below, which involves an initial N-arylation followed by the reduction of the nitro group.

Table 1: Proposed Multi-Step Synthesis of this compound

StepTransformationStarting MaterialsReagents and ConditionsProduct
1 N-Arylation (Ullmann Condensation or Buchwald-Hartwig Amination)1-Bromo-2-methoxy-5-nitrobenzene and Piperidin-2-oneUllmann: Copper catalyst (e.g., CuI), a base (e.g., K₂CO₃), and a high-boiling solvent (e.g., DMF, Dioxane) with heating. Buchwald-Hartwig: Palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., NaOtBu) in a solvent like toluene. guidechem.com1-(2-Methoxy-5-nitrophenyl)piperidin-2-one
2 Nitro Group Reduction1-(2-Methoxy-5-nitrophenyl)piperidin-2-oneCatalytic Hydrogenation: H₂ gas, Palladium on carbon (Pd/C) in a solvent like ethanol (B145695) or ethyl acetate (B1210297). nih.govChemical Reduction: SnCl₂·2H₂O in ethanol with heating, or Fe powder in acetic acid.This compound

This table presents a generalized synthetic route. Specific conditions may require optimization.

This pathway is advantageous as the sensitive amino group is introduced in the final step, preventing potential complications during the C-N bond formation reaction. The starting material, 1-bromo-2-methoxy-5-nitrobenzene, can be prepared from simpler precursors like 4-nitroanisole (B1192098) through bromination.

Modern synthetic methods can significantly enhance the efficiency and yield of the synthesis of this compound.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a powerful technique for forming the aryl C-N bond (Step 1 in Table 1). guidechem.com It offers milder reaction conditions, broader substrate scope, and often higher yields compared to traditional methods like the Ullmann condensation. fishersci.com The choice of palladium precursor, phosphine ligand, and base is crucial for optimizing the reaction. guidechem.com

Flow Chemistry: Translating the synthesis to a continuous flow process can offer improved safety, scalability, and reproducibility. mdpi.com For instance, the nitro group reduction, which can be exothermic, is more safely controlled in a flow reactor. This technique allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher purity and yield. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for steps such as the C-N coupling. The rapid heating can accelerate reactions that are sluggish under conventional heating, potentially improving throughput in a laboratory setting.

Optimizing a synthetic route involves a systematic evaluation of various reaction parameters to maximize yield and minimize waste and cost.

Catalyst and Ligand Screening: For the Buchwald-Hartwig amination, a screening of different palladium catalysts and phosphine ligands is essential to identify the optimal combination for the specific substrates, maximizing catalytic turnover and yield.

Reaction Condition Optimization: A Design of Experiments (DoE) approach can be used to systematically investigate the effects of variables such as temperature, concentration, and stoichiometry on the reaction outcome. mdpi.com This allows for the identification of optimal conditions more efficiently than traditional one-variable-at-a-time optimization.

Protecting Group Strategy: If modifications are planned before the final nitro reduction, the use of protecting groups for the amine might be necessary. The tert-butyloxycarbonyl (Boc) group is a common choice for amines, as it is stable under many reaction conditions and can be easily removed with acid. nih.govfishersci.com

Preparation of Structural Analogues and Derivatives of this compound

The preparation of structural analogues is crucial for studying structure-activity relationships. The this compound scaffold offers multiple sites for chemical modification.

The substituted phenyl ring is a prime target for derivatization. The existing amino and methoxy (B1213986) groups are ortho-, para-directing and strongly activating, which dictates the regioselectivity of further substitutions.

Electrophilic Aromatic Substitution (EAS): Halogenation (e.g., with N-bromosuccinimide or N-chlorosuccinimide), nitration, or sulfonation can be performed on the electron-rich phenyl ring. The substitution would be directed to the positions ortho and para to the activating groups.

Modification of the Amino Group: The primary amino group is a versatile handle for a wide range of transformations.

Acylation: Reaction with various acyl chlorides or anhydrides yields a library of amide derivatives.

Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides.

Alkylation: The amine can be mono- or di-alkylated using alkyl halides.

Sandmeyer Reaction: The amino group can be converted into a diazonium salt, which is a highly versatile intermediate. This allows for the introduction of a wide array of functional groups, including hydroxyl (-OH), cyano (-CN), and various halogens (-F, -Cl, -Br, -I), significantly expanding the diversity of accessible analogues.

Table 2: Examples of Potential Derivatives via Phenyl Ring Modification

Modification TypeReagent/ReactionPotential Product Structure
Halogenation N-Bromosuccinimide (NBS)1-(5-Amino-4-bromo-2-methoxyphenyl)piperidin-2-one
Amine Acylation Acetyl Chloride1-(5-Acetamido-2-methoxyphenyl)piperidin-2-one
Amine Sulfonylation Methanesulfonyl Chloride1-(5-(Methylsulfonamido)-2-methoxyphenyl)piperidin-2-one
Sandmeyer Reaction 1. NaNO₂, HCl 2. CuCN1-(5-Cyano-2-methoxyphenyl)piperidin-2-one
Ether Cleavage Boron Tribromide (BBr₃)1-(5-Amino-2-hydroxyphenyl)piperidin-2-one

This table illustrates potential derivatization pathways for generating structural analogues.

These modifications allow for the systematic tuning of electronic and steric properties, which is fundamental in fields like medicinal chemistry and materials science. nih.gov

Structural Variations within the Piperidin-2-one Lactam Ring

Modifications of the piperidin-2-one lactam ring are a key strategy for exploring the structure-activity relationships of this class of compounds. These variations can influence the molecule's conformation, polarity, and interactions with biological targets. Common strategies include the introduction of substituents at various positions of the lactam ring and altering the ring structure itself.

One approach to introduce substituents on the piperidin-2-one ring is through stereoselective synthesis. For instance, chiral 2-substituted 4-piperidone (B1582916) building blocks can be accessed through a double aza-Michael reaction with divinyl ketones. nih.gov These chiral piperidones can then be further converted into a variety of derivatives. Although this example leads to a 4-piperidone, similar strategies could be adapted for the synthesis of substituted 2-piperidones.

Another strategy involves the functionalization of a pre-existing piperidin-2-one core. For example, the conversion of piperidin-2-one to 5,6-dihydropyridin-2(1H)-one can be achieved through a sequence of N-protection, selenylation at the α-position to the carbonyl group, oxidation, and syn-elimination. youtube.com This introduces a double bond into the lactam ring, providing a handle for further functionalization.

Furthermore, multicomponent reactions offer an efficient way to construct substituted piperidin-2-one rings. A four-component reaction involving aromatic aldehydes, Michael acceptors, a pyridinium (B92312) ylide, and ammonium (B1175870) acetate has been developed for the highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts. researchgate.net This methodology allows for the creation of complex structures with multiple points of diversity in a single step.

The table below summarizes some potential structural variations within the piperidin-2-one lactam ring based on general synthetic strategies.

Modification StrategyResulting Structural VariationPotential Synthetic Method
Introduction of Unsaturationα,β-Unsaturated lactamSelenylation and elimination
Substitution at C-33-Substituted piperidin-2-oneNickel-catalyzed reductive coupling of 3-chloro-δ-lactams with organohalides. nih.gov
Substitution at C-44-Substituted piperidin-2-oneMichael addition to dihydropyridinones. youtube.com
SpirocyclizationSpirocyclic piperidin-2-oneIntramolecular cyclization reactions.

Introduction of Heterocyclic Substituents and Hybrid Molecules

The incorporation of additional heterocyclic moieties into the this compound scaffold can lead to the development of hybrid molecules with novel pharmacological profiles. This molecular hybridization strategy is a common approach in drug discovery to combine the pharmacophoric features of different classes of compounds. researchgate.net

One of the most direct ways to introduce a heterocyclic substituent is through the functionalization of the amino group on the phenyl ring. For example, the primary amine of this compound could be used as a nucleophile to react with a variety of heterocycle-containing electrophiles, such as acyl chlorides, sulfonyl chlorides, or halo-substituted heterocycles, to form amide, sulfonamide, or amine linkages, respectively.

Another approach involves the direct coupling of a heterocyclic ring to the piperidin-2-one core. For instance, multicomponent reactions can be designed to incorporate a heterocyclic component from the start. The previously mentioned synthesis of piperidine-2-one-substituted pyridinium salts is a prime example of this strategy. researchgate.net

The development of hybrid molecules containing both piperidine (B6355638) and other heterocyclic rings, such as piperazine (B1678402), has also been explored. For instance, benzylpiperazine derivatives have been synthesized to evaluate the influence of an aliphatic tertiary amino group on biological activity. unisi.it

Below is a table outlining potential strategies for introducing heterocyclic substituents and creating hybrid molecules.

StrategyType of Linkage/FusionExample of Heterocycle
Acylation of the amino groupAmide bondPyridine (B92270), Pyrimidine, Thiazole
Sulfonylation of the amino groupSulfonamide bondThiophene (B33073), Furan
Nucleophilic substitutionC-N bondHalogenated pyridines, pyrazines
Multicomponent reactionC-C and C-N bondsPyridinium salts
Ring annulationFused ring systemIndole, Benzofuran

Structure Activity Relationship Sar Studies and Molecular Design Principles

Rational Design Principles for Novel 1-(5-Amino-2-methoxyphenyl)piperidin-2-one Analogues

Further investigation into this specific chemical compound would be required to generate the detailed and informative content requested.

Pre Clinical Pharmacological and Biological Evaluation Paradigms

In Vitro Receptor Binding and Functional Assays

Enzyme Inhibition/Activation Profiling (e.g., Farnesyltransferase, Carbonic Anhydrase)

There is no available data on the enzyme inhibition or activation profile of 1-(5-Amino-2-methoxyphenyl)piperidin-2-one. While the broader class of piperidine-containing compounds has been evaluated against various enzymes, such as carbonic anhydrases, no such information exists specifically for this molecule. Therefore, its activity against enzymes like farnesyltransferase or carbonic anhydrase has not been documented.

Cell-Based Assays for Functional Characterization (e.g., proliferation, apoptosis)

A search for cell-based assays investigating the functional effects of this compound yielded no results. Consequently, there is no published information regarding its impact on cellular processes such as proliferation or apoptosis.

In Vivo Animal Model Studies for Efficacy Determination

Selection of Relevant Animal Models for Disease-Oriented Research

No in vivo studies utilizing this compound in animal models have been published. As a result, there is no information regarding the selection of relevant disease models for the study of this compound.

Evaluation of Efficacy Endpoints in Pre-clinical Disease Models

Consistent with the lack of in vivo studies, there is no data available on the evaluation of efficacy endpoints for this compound in any pre-clinical disease models.

Broad-Spectrum Biological Activity Screening (Pre-clinical Focus)

Anti-inflammatory Activity

No specific preclinical data regarding the anti-inflammatory activity of this compound was found. While the piperidine (B6355638) scaffold is explored for anti-inflammatory properties in various derivatives, studies on this particular compound were not identified.

Anticancer Activity

There is no available in-vitro or preclinical data detailing the anticancer activity of this compound against any cancer cell lines.

Antimicrobial/Antibacterial Activity

Screening data for the antimicrobial or antibacterial effects of this compound against various pathogens could not be located.

Antioxidant Activity

No studies evaluating the antioxidant capacity of this compound, for instance through DPPH or other relevant assays, were found in the searched resources.

Mechanistic Investigations into the Biological Actions of 1 5 Amino 2 Methoxyphenyl Piperidin 2 One

Molecular Target Identification and Validation Methodologies

Comprehensive searches of available scientific literature and bioactivity databases did not yield specific studies focused on the molecular target identification and validation for the compound 1-(5-Amino-2-methoxyphenyl)piperidin-2-one. While the piperidine (B6355638) scaffold is present in numerous biologically active molecules with a wide range of targets, no dedicated research has been published to elucidate the specific molecular targets of this particular compound. clinmedkaz.org

In general, the identification of molecular targets for novel compounds involves a variety of methodologies, which can be broadly categorized as follows:

In Silico Approaches: Computational methods such as molecular docking and pharmacophore modeling are often employed as a preliminary step to predict potential protein targets based on the compound's structure. These predictions are then prioritized for experimental validation.

Biochemical Assays: These methods involve testing the compound's ability to interact directly with a purified protein target, such as an enzyme or a receptor. Techniques like radioligand binding assays, enzyme activity assays, and surface plasmon resonance are commonly used.

Cell-Based Assays: These assays are used to assess the effect of the compound on cellular processes, which can provide clues about its molecular target. Examples include reporter gene assays, cell viability assays, and assays measuring the levels of specific signaling molecules.

Affinity-Based Methods: Techniques such as affinity chromatography and chemical proteomics aim to isolate the direct binding partners of a compound from a complex biological sample.

Without specific research on this compound, no data can be presented in the following table.

Table 1: Putative Molecular Targets of this compound

Putative Target Methodology for Identification Validation Status

Downstream Signaling Pathway Modulations

There is currently no published research detailing the modulation of downstream signaling pathways by this compound. The effect of a compound on signaling pathways is a direct consequence of its interaction with its molecular target(s). Without the identification of these primary targets, the downstream effects remain uninvestigated.

General approaches to studying signaling pathway modulation include:

Western Blotting: To detect changes in the phosphorylation status or expression levels of key proteins within a signaling cascade.

Reporter Assays: To measure the activity of transcription factors that are known to be regulated by specific pathways.

Phosphoproteomics: A large-scale approach to identify and quantify changes in protein phosphorylation across the proteome in response to compound treatment.

Table 2: Impact of this compound on Key Signaling Pathways

Signaling Pathway Key Proteins Modulated Direction of Modulation (Up/Down)

Cellular and Subcellular Localization Studies

No studies have been conducted to determine the cellular and subcellular localization of this compound. Such studies are crucial for understanding the compound's mechanism of action, as its site of accumulation within the cell can indicate its likely targets and biological functions.

Techniques commonly used for localization studies include:

Fluorescence Microscopy: This involves tagging the compound with a fluorescent probe to visualize its distribution within the cell.

Cell Fractionation: This biochemical technique separates different cellular organelles, allowing for the quantification of the compound in each fraction.

Autoradiography: If a radiolabeled version of the compound is available, its distribution in cells and tissues can be visualized.

Gene Expression and Proteomic Profiling in Response to Compound Exposure

There is no available data from gene expression or proteomic profiling studies conducted in response to exposure to this compound. These powerful techniques provide a global view of the cellular response to a compound and can offer significant insights into its mechanism of action.

Gene Expression Profiling (e.g., RNA-Seq, Microarrays): This approach identifies changes in the transcriptome of cells following treatment with the compound, highlighting the genes and pathways that are affected.

Proteomic Profiling (e.g., Mass Spectrometry-based proteomics): This technique analyzes changes in the abundance and post-translational modifications of proteins in response to the compound, providing a functional readout of the cellular response.

Table 3: Differentially Expressed Genes in Response to this compound

Gene Fold Change p-value

Table 4: Proteins with Altered Abundance Following Treatment with this compound

Protein Fold Change p-value

Computational Chemistry and Cheminformatics Approaches

Molecular Docking Studies with Identified Biological Targets

Currently, there are no published molecular docking studies that identify specific biological targets for 1-(5-Amino-2-methoxyphenyl)piperidin-2-one. Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the binding affinity and the nature of the interaction. For related compounds containing piperidine (B6355638) or piperazine (B1678402) rings, docking studies have been instrumental in identifying interactions with receptors such as dopamine (B1211576) and sigma receptors. However, without experimental data to suggest a biological target for this compound, conducting meaningful and validated docking studies remains a challenge.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined activities. At present, there is a lack of published data on the biological activities of a series of this compound derivatives, which is a prerequisite for building a predictive QSAR model. Such a model would be invaluable for understanding the chemical features essential for the compound's activity and for designing new, more potent analogs.

Prediction of Pharmacokinetic Properties (Absorption, Distribution, Metabolism, Excretion - ADMET) for Research Compound Prioritization

In-silico ADMET prediction is a critical step in the early stages of drug discovery, helping to identify compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. While general ADMET prediction tools and models exist, a specific and detailed ADMET profile for this compound has not been reported in the scientific literature. Such a study would involve predicting properties like intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for toxicity.

Below is a hypothetical table illustrating the types of ADMET properties that could be predicted for this compound. It is important to note that the values in this table are for illustrative purposes only and are not based on actual published research for this specific compound.

Table 1: Hypothetical Predicted ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighLikely well-absorbed from the gut.
Caco-2 PermeabilityModerateMay have moderate cell membrane permeability.
Distribution
Blood-Brain Barrier (BBB) PenetrationLowUnlikely to cross the BBB in significant amounts.
Plasma Protein BindingHighMay have a long duration of action.
Metabolism
CYP2D6 InhibitionNon-inhibitorLow potential for drug-drug interactions via this pathway.
CYP3A4 InhibitionNon-inhibitorLow potential for drug-drug interactions via this pathway.
Excretion
Renal Organic Cation Transporter 2 (OCT2) InhibitionLowUnlikely to interfere with the excretion of other drugs via this transporter.
Toxicity
AMES MutagenicityNon-mutagenicLow likelihood of being a mutagen.
hERG InhibitionLow riskLow potential for cardiotoxicity.

This table is for illustrative purposes only. The data presented is not based on published scientific research for this compound.

Virtual Screening and De Novo Design of Novel Analogues

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target. De novo design, on the other hand, involves the computational creation of novel molecules with desired properties. Both of these powerful techniques rely on a known biological target and an understanding of the structure-activity relationships of a lead compound. In the absence of an identified target for this compound, the application of these methods for the discovery of novel analogues is currently not feasible.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental in determining the purity of "1-(5-Amino-2-methoxyphenyl)piperidin-2-one" and for its isolation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the purity assessment of non-volatile and thermally labile compounds. For compounds structurally related to "this compound," various HPLC methods have been developed. Purity is typically determined by analyzing the compound using a C18 reversed-phase column with a gradient elution system. A common mobile phase consists of an aqueous component, often with a modifier like trifluoroacetic acid (TFA), and an organic component such as acetonitrile (B52724) (MeCN). Detection is frequently carried out using a diode array detector (DAD) at multiple wavelengths (e.g., 210, 254, and 280 nm) to ensure the detection of all potential impurities. For chiral compounds, specialized chiral HPLC columns and mobile phases, such as isopropanol (B130326) in heptane, can be employed to separate enantiomers and assess enantiomeric excess.

An exemplary HPLC method for a related compound is detailed in the table below.

ParameterCondition
Instrument Thermo Scientific Dionex 3000 UltiMate
Column Gemini-NX 3 μm C18 110A (250 × 4.6 mm)
Mobile Phase A 0.1% TFA in H₂O (v/v)
Mobile Phase B 0.1% TFA, 10% H₂O in MeCN (v/v/v)
Flow Rate 1.0 mL/min
Gradient 0–100% Mobile Phase B over 20 minutes
Detection UV at 205, 210, 254, and 280 nm
This table presents a representative HPLC method for purity analysis of related compounds.

Below is an example of a GC method used for a related class of compounds.

ParameterCondition
Instrument Gas chromatograph with FID
Column 5% phenyl/95% methyl silicone (10 m x 0.32 mm x 0.52 µm)
Carrier Gas Hydrogen at 1.8 mL/min
Injector Temperature 280°C
Detector Temperature 280°C
Oven Program 100°C for 1 min, then ramp to 280°C at 25°C/min, hold for 3 min
Injection 1 µL, split ratio 50:1
This table illustrates a typical GC method for the analysis of related piperazine (B1678402) compounds.

Spectroscopic Characterization Methods for Structural Elucidation

The definitive identification and structural elucidation of "this compound" rely on a combination of spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and three-dimensional structure.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. For "this compound" (molecular formula C₁₂H₁₆N₂O₂), the predicted monoisotopic mass is 220.12119 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Predicted mass-to-charge ratios (m/z) for various adducts are valuable for interpreting mass spectra. uni.lu

AdductPredicted m/z
[M+H]⁺221.12847
[M+Na]⁺243.11041
[M-H]⁻219.11391
[M+NH₄]⁺238.15501
[M+K]⁺259.08435
This table shows the predicted m/z values for common adducts of this compound. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) provides detailed information about the carbon-hydrogen framework of the molecule. Although specific experimental NMR data for "this compound" is not publicly available, the expected spectra would show characteristic signals for the aromatic protons of the methoxyphenyl ring, the methylene (B1212753) protons of the piperidinone ring, and the methoxy (B1213986) and amino group protons. For instance, in related 2-amino-N-phenylpyrimidine-5-carboxamide compounds, ¹H NMR spectra are recorded in solvents like CDCl₃ using TMS as an internal standard. researchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the aromatic and aliphatic parts, C=O stretching of the amide in the piperidinone ring, and C-O stretching of the methoxy group. For comparison, the gas-phase IR spectrum of a related compound, 5-Amino-2-methoxyphenol, shows distinct peaks corresponding to its functional groups. nist.gov

X-ray Diffraction can be used to determine the precise three-dimensional structure of a compound in its crystalline state. This technique provides unambiguous information about bond lengths, bond angles, and conformation. For novel piperazine derivatives, single-crystal X-ray diffraction has been used to confirm their molecular structure and study conformational features, such as the chair conformation of the piperazine ring. researchgate.net Growing suitable single crystals of "this compound" would be a prerequisite for this analysis.

Development of Bioanalytical Assays for Pre-clinical Sample Quantification

For pre-clinical research involving "this compound," the development of sensitive and specific bioanalytical assays is essential to quantify the compound in biological matrices such as plasma, serum, and tissue homogenates. These assays are crucial for pharmacokinetic and pharmacodynamic studies.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. The development of an LC-MS/MS assay for "this compound" would involve several key steps:

Method Development and Optimization: This includes selecting an appropriate HPLC column and mobile phase to achieve good chromatographic separation from endogenous matrix components. The mass spectrometer parameters, such as ionization source conditions and collision energies for multiple reaction monitoring (MRM) transitions, would be optimized for maximum sensitivity.

Sample Preparation: An efficient extraction method is required to isolate the analyte from the complex biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. The choice of method depends on the physicochemical properties of the compound and the nature of the biological sample.

Method Validation: The developed assay must be rigorously validated according to regulatory guidelines. Validation parameters typically include selectivity, sensitivity (lower limit of quantification), accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage and handling conditions.

While specific bioanalytical methods for "this compound" are not documented, studies on other piperazine derivatives provide a framework. For example, the in vivo behavior of a radiolabeled serotonin (B10506) 5-HT(1A) antagonist, a piperazine derivative, was studied in rats, involving the analysis of the compound and its metabolites in plasma and brain tissue. nih.gov Such studies underscore the importance of robust bioanalytical methods for understanding the distribution and fate of a compound in a biological system.

Future Research Directions and Translational Potential Pre Clinical Perspective

Identification of Novel Therapeutic Niches for the 1-(5-Amino-2-methoxyphenyl)piperidin-2-one Scaffold

The piperidine (B6355638) ring is recognized as a "privileged scaffold" due to its ability to bind to various biological targets, leading to diverse pharmacological effects. clinmedkaz.orgnih.gov Derivatives of the piperidin-2-one (or 2-piperidone) core, in particular, have been investigated for a range of therapeutic applications, offering a strong basis for exploring the potential of this compound. nih.gov Based on the known activities of related structures, several therapeutic niches can be prioritized for investigation.

Neurodegenerative Diseases: Piperidone derivatives have been designed as agents for Alzheimer's disease by targeting the inhibition of β-amyloid aggregation and neuroinflammation. nih.gov The ability of these compounds to suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in microglial cells highlights a potential avenue for the this compound scaffold. nih.gov Further investigation could explore its efficacy in models of Alzheimer's, Parkinson's, and other neurodegenerative conditions characterized by protein aggregation and inflammation.

Oncology: The piperidine alkaloid, Rohitukine, and its synthetic analogues (e.g., Flavopiridol) are potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial targets in cancer drug discovery. acs.org Given that the piperidine moiety is central to the activity of these CDK inhibitors, the this compound scaffold warrants screening against a panel of cancer cell lines and key oncogenic kinases to determine its potential as an anti-proliferative agent.

Infectious Diseases: Certain piperidine-based compounds have been developed as small-molecule CD4 mimetics that sensitize HIV-1-infected cells to antibody-dependent cell-mediated cytotoxicity (ADCC). nih.gov These molecules bind within the Phe43 cavity of the gp120 envelope glycoprotein, exposing vulnerable epitopes. nih.gov The unique substitution pattern of this compound could be explored for novel interactions within this or other viral protein pockets.

Central Nervous System (CNS) Disorders: The piperidine scaffold is a core component of ligands targeting sigma receptors (σR), which are implicated in various neurological and psychiatric conditions. rsc.orgnih.govwikipedia.org Agonists and antagonists of σ1 and σ2 receptors are being investigated for therapeutic potential in neuropathic pain, depression, and anxiety. nih.govwikipedia.org Screening for affinity towards sigma receptors could uncover novel CNS applications for this compound.

Below is a table summarizing potential therapeutic areas for the scaffold.

Potential Therapeutic Niche Rationale Based on Scaffold/Related Compounds Key Biological Targets for Screening
Neurodegenerative Diseases Piperidin-2-one derivatives show inhibition of Aβ(1-42) self-aggregation and anti-inflammatory properties in microglial cells. nih.govAmyloid-beta (Aβ), Tau protein, TNF-α, IL-1β, IL-6
Oncology Piperidine alkaloids and their analogues are known inhibitors of Cyclin-Dependent Kinases (CDKs). acs.orgCDK9/T1, other CDKs, various cancer cell lines (e.g., pancreatic, leukemia)
Infectious Diseases (e.g., HIV) Piperidine analogs can act as CD4 mimetics, binding to the HIV-1 gp120 envelope protein and sensitizing infected cells to ADCC. nih.govHIV-1 gp120, other viral proteins
CNS Disorders/Neuropathic Pain The piperidine core is common in high-affinity ligands for sigma-1 (σ1R) and sigma-2 (σ2R) receptors. rsc.orgnih.govSigma-1 Receptor (σ1R), Sigma-2 Receptor (σ2R)

Strategies for Further Compound Optimization and Potency Enhancement

Once a primary therapeutic niche is identified, a focused medicinal chemistry campaign will be essential to optimize the lead compound, this compound. The goal is to enhance potency, selectivity, and pharmacokinetic properties through systematic structural modifications. The introduction of chiral piperidine scaffolds, for instance, can significantly enhance biological activity and selectivity. thieme-connect.comresearchgate.net

Key strategies include:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the core scaffold is necessary. This involves synthesizing analogues with modifications at key positions:

The Amino Group (C5 on the phenyl ring): Acylation, alkylation, or conversion to other functional groups (e.g., sulfonamide, urea) can probe the importance of this group for target binding and modulate physicochemical properties.

The Methoxy (B1213986) Group (C2 on the phenyl ring): This group can be replaced with other alkyl ethers, hydroxyl, or halogen atoms to investigate electronic and steric effects on activity.

The Piperidin-2-one Ring: Substitution at positions 3, 4, 5, or 6 of the piperidone ring could introduce new interactions with the target protein and allow for stereochemical enhancement of activity. nih.govacs.org

Bioisosteric Replacement: To fine-tune the compound's properties, classical and non-classical bioisosteres can be employed. For example, the phenyl ring could be replaced with other aromatic systems like pyridine (B92270) or thiophene (B33073) to alter electronic distribution and metabolic stability. mdpi.com The lactam (amide) bond within the piperidin-2-one ring could be replaced with other groups to explore different chemical space and patentability.

Fragment-Based and Structure-Based Design: If the biological target is known and a crystal structure is available, computational docking and structure-based design can guide the rational design of more potent analogues. rsc.org This approach allows for the optimization of interactions within the binding pocket, such as hydrogen bonding and hydrophobic contacts, leading to improved affinity.

The table below outlines potential optimization strategies.

Modification Strategy Target Region on Scaffold Examples of Chemical Changes Desired Outcome
SAR Studies Amino GroupAcetylation, methylation, conversion to amides or ureasImprove target affinity, modulate solubility
Methoxy GroupReplacement with -OH, -OCF3, -Cl, -FEnhance binding, improve metabolic stability
Piperidin-2-one RingIntroduction of methyl or phenyl groups at C3-C6Increase potency, improve selectivity, introduce chirality
Bioisosteric Replacement Phenyl RingReplacement with pyridine, pyrimidine, or thiophene ringsModulate pharmacokinetic properties, explore new binding modes
Lactam CarbonylReplacement with a thioamide or other bioisosteresAlter chemical properties and target interactions
Structure-Based Design Entire ScaffoldAddition of functional groups to exploit specific pockets in the target protein's active siteRational design of high-potency, selective inhibitors

Integration of Multi-Omics Data for Comprehensive Understanding of Compound Effects

To gain a holistic understanding of the biological effects of this compound and its optimized analogues, the integration of multi-omics data is a powerful, cutting-edge approach. nih.gov This strategy moves beyond single-target interactions to provide a systems-level view of how the compound influences cellular processes, which is crucial for pre-clinical development. pharmafeatures.comnashbio.com

Transcriptomics (RNA-Seq): By analyzing changes in gene expression in cells treated with the compound, transcriptomics can reveal the cellular pathways that are modulated. researchgate.net This can help confirm the intended mechanism of action and identify unexpected off-target effects or novel therapeutic opportunities.

Proteomics: This approach identifies changes in the abundance and post-translational modifications of proteins following compound treatment. Proteomics can directly help in validating the engagement of the intended target and discovering downstream signaling effects and potential biomarkers of drug response. nih.govresearchgate.net

Metabolomics: By profiling the changes in small-molecule metabolites, metabolomics provides a functional readout of the cellular state. researchgate.net This can illuminate disruptions in biochemical networks and provide insights into the compound's impact on cellular metabolism, which is particularly relevant in cancer and metabolic diseases. nashbio.com

Genomics: While less commonly used for understanding the direct effects of a small molecule, genomic data can be crucial for identifying patient populations that may be more likely to respond to a drug based on specific genetic markers. researchgate.net

The integration of these datasets requires sophisticated computational and bioinformatic tools to identify meaningful patterns and generate testable hypotheses. pharmafeatures.comyoutube.com This comprehensive biological picture is invaluable for validating drug targets, identifying biomarkers, and predicting potential toxicities before moving into more advanced pre-clinical and clinical studies. nih.govnashbio.com

The following table summarizes the application of multi-omics technologies.

Omics Technology Data Generated Application in Compound Evaluation
Transcriptomics Differential gene expression profilesIdentify modulated cellular pathways, confirm mechanism of action, uncover off-target effects. researchgate.net
Proteomics Changes in protein expression and post-translational modificationsValidate target engagement, map downstream signaling cascades, identify response biomarkers. nih.gov
Metabolomics Alterations in endogenous metabolite levelsAssess impact on cellular metabolism, identify functional consequences of target modulation. nashbio.com
Integrated Multi-Omics A holistic view of molecular changes across DNA, RNA, protein, and metabolite levelsConstruct comprehensive models of drug action, predict efficacy and toxicity, stratify patient populations. nih.govpharmafeatures.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.